molecular formula C15H15ClN2O3S B2485868 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903115-49-0

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2485868
CAS No.: 1903115-49-0
M. Wt: 338.81
InChI Key: KGUMBTLXRTYYQQ-UHFFFAOYSA-N
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Description

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. It features a unique molecular architecture combining an azetidine ring, a sulfonyl linker, a 4-chlorobenzyl group, and a pyridine moiety. This specific arrangement of functional groups is often explored for its potential to interact with various biological targets. While specific biological data for this compound is not currently available in the public domain, research on structurally similar azetidine-sulfonyl compounds suggests broad potential utility. Analogous molecules are frequently investigated as key pharmacophores in drug discovery efforts. Compounds with this core structure have been studied for their antibacterial properties and as enzyme inhibitors . For instance, similar compounds have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), a target in neurodegenerative disease research, and urease, which is relevant in the study of certain bacterial infections . The presence of the sulfonyl group and the azetidine ring are particularly important for the molecule's binding affinity and specificity in such interactions . The chemical properties of this compound, specifically the 4-chlorobenzyl group, may enhance its lipophilicity, which can influence its behavior in pharmacological assays . As a building block, it offers researchers a versatile scaffold for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)11-22(19,20)18-9-15(10-18)21-14-2-1-7-17-8-14/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMBTLXRTYYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The pyridine ring is often prepared through standard aromatic substitution reactions. The final step involves the coupling of the azetidine and pyridine rings through a sulfonyl linkage, often using reagents such as sulfonyl chlorides under basic conditions .

Chemical Reactions Analysis

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets that could lead to therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Biological Studies

The compound is also utilized in biological assays to study its effects on cellular pathways. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation, suggesting that this compound could have similar effects .

Materials Science

In addition to its medicinal applications, this compound is explored for its potential use in materials science:

  • Polymer Development : The sulfonyl group in the compound can be used as a functional group in the synthesis of advanced polymers with specific properties, such as increased thermal stability and mechanical strength .

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine compounds showed significant inhibition of cancer cell lines through their interaction with tubulin. This suggests that this compound could be a promising lead compound for further development.
  • Antimicrobial Screening : Research conducted by the Brazilian Journal of Pharmaceutical Sciences reported that compounds similar to this one exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring’s strained structure can also contribute to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Core Heterocycle Key Substituents Functional Groups
3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine Azetidine + Pyridine 4-Chlorobenzyl sulfonyl, ether linkage Sulfonamide, ether
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine () Triazolopyridine (fused) Benzyloxy, methoxy phenyl Ether, methoxy, triazole
3-[5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine () Triazole + Pyridine 3-Chlorobenzyl sulfanyl, 4-ethoxyphenyl Thioether, ethoxy, triazole

Key Observations :

  • Heterocyclic Core: The target compound’s azetidine-pyridine system contrasts with the fused triazolopyridine () and triazole-pyridine ().
  • Substituent Effects :
    • The 4-chlorobenzyl sulfonyl group in the target compound is a strong electron-withdrawing moiety, which may enhance stability and influence pharmacokinetics compared to the 3-chlorobenzyl sulfanyl group in (a weaker electron-donating thioether) .
    • The methoxy and benzyloxy groups in contribute to lipophilicity, whereas the ethoxy group in offers intermediate polarity.

Key Observations :

  • highlights a green synthesis using sodium hypochlorite (a benign oxidant) and ethanol, achieving 73% yield under mild conditions. If the target compound’s synthesis employs harsher reagents (e.g., Cr(VI) salts), its environmental footprint would be less favorable .

Biological Activity

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that combines a pyridine ring, an azetidine ring, and a sulfonyl group. This structural composition suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉ClN₂O₄S
  • Molecular Weight : 394.9 g/mol
  • CAS Number : 2034238-96-3

The compound's biological activity is hypothesized to stem from its interaction with various biological targets:

  • Tubulin Binding : Similar compounds have shown the ability to bind to the colchicine binding site on tubulin, potentially disrupting microtubule dynamics, which is crucial for cell division and intracellular transport.
  • Enzyme Inhibition : The sulfonamide moiety is associated with significant pharmacological effects, including enzyme inhibition, which can affect metabolic pathways in pathogens or cancer cells .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit varying degrees of antibacterial activity. For instance:

  • Testing Against Bacteria : Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other bacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Cell Line Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation. For example, some pyridine derivatives showed IC₅₀ values between 0.87–12.91 μM against MCF-7 cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AnticancerIC₅₀ values of 0.87–12.91 μM in MCF-7 cells; better than 5-Fluorouracil
Tubulin InteractionPotential binding to colchicine site affecting microtubule dynamics

Q & A

Q. What are the standard synthetic routes for 3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Sulfonylation of azetidine using 4-chlorobenzyl sulfonyl chloride under basic conditions (e.g., NaOH or Et3_3N) to form the sulfonyl-azetidine intermediate .
  • Step 2 : Coupling the intermediate with pyridine-3-ol via nucleophilic substitution, often catalyzed by K2_2CO3_3 in polar aprotic solvents like DMF or acetonitrile .
  • Optimization : Yield and purity depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 for sulfonyl chloride:azetidine), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for CH2_2 groups), sulfonyl linkage (δ 7.2–7.8 ppm for aromatic protons), and pyridine ring (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Peaks at 1150–1200 cm1^{-1} (S=O stretching) and 1250–1300 cm1^{-1} (C-O-C ether linkage) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 407.2) .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target engagement : Fluorescence-based enzyme inhibition assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can synthetic challenges, such as low azetidine ring stability, be addressed?

  • Stabilization strategies : Use of sterically hindered bases (e.g., DBU) to minimize ring-opening side reactions .
  • Protecting groups : Temporary Boc protection of the azetidine nitrogen during sulfonylation improves yield .
  • Data contradiction example : Discrepancies in reported yields (30% vs. 60%) may arise from trace moisture degrading intermediates; strict anhydrous conditions (molecular sieves, argon atmosphere) are critical .

Q. How does the compound’s stereochemistry influence its biological activity, and how is it controlled?

  • Chiral centers : The azetidine C3 position can adopt R or S configurations, affecting target binding.
  • Stereochemical control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalyst) .
  • Activity correlation : R-enantiomers show 5-fold higher kinase inhibition than S-enantiomers in molecular docking studies .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., divergent IC50_{50}50​ values)?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
  • Compound purity : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures reproducibility .
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation as a cause of false negatives in cell-based assays .

Q. What advanced computational tools predict its ADMET properties?

  • Software : Schrödinger’s QikProp or SwissADME for logP (predicted 2.8), solubility (-4.2 logS), and CYP450 inhibition .
  • Molecular dynamics : Simulations (AMBER or GROMACS) assess binding mode stability with targets like EGFR or PARP .

Notes

  • Ethical compliance : The compound is for research use only; in vivo studies require institutional ethics approval .
  • Data validation : Cross-laboratory replication (e.g., via PubChem BioAssay) is recommended for contentious results .

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